molecular formula C22H30ClNO2 B14701738 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride CAS No. 24642-36-2

1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride

Cat. No.: B14701738
CAS No.: 24642-36-2
M. Wt: 375.9 g/mol
InChI Key: KTXLQVJYSMRRKU-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a butynyl group, and a phenylcyclopentanecarboxylate moiety. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopentanecarboxylic acid with 1-methyl-4-piperidone to form an intermediate. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using alkyl halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new alkylated derivatives of the original compound.

Scientific Research Applications

1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its combination of a piperidine ring with a butynyl and phenylcyclopentanecarboxylate moiety. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

CAS No.

24642-36-2

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

5-piperidin-1-ylpent-3-yn-2-yl 1-phenylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-3-9-17-23)25-21(24)22(14-6-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H

InChI Key

KTXLQVJYSMRRKU-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCCC1)OC(=O)C2(CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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